Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical characterization of (4-(Trifluoromethoxy)phenyl)urea. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining clear and unambiguous Nuclear Magnetic Resonance (NMR) data for this compound. As a molecule with both a complex aromatic substitution pattern and labile urea protons, its NMR spectra can often present interpretive challenges.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. My approach is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions & Troubleshooting Guides
Aromatic Region Ambiguity: Why are my aromatic proton (¹H NMR) signals overlapping and difficult to assign?
Question: I've run a standard ¹H NMR in CDCl₃, and the aromatic region between 7.0 and 7.5 ppm is a complex multiplet. I can't resolve the expected doublet of doublets for the AA'BB' system of the phenyl ring. What's causing this, and how can I resolve it?
Answer:
This is a very common issue. The trifluoromethoxy group and the urea moiety have opposing electronic effects on the aromatic ring, which can lead to the chemical shifts of the ortho and meta protons being very close to each other, resulting in signal overlap. In less polar solvents like chloroform, these subtle differences may not be sufficient to resolve the signals, leading to a complex, indecipherable multiplet.
Troubleshooting Protocol:
-
Solvent Titration: The first and often most effective step is to re-run the NMR in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons through anisotropic effects, often resolving overlapping signals. Polar, hydrogen-bond accepting solvents like DMSO-d₆ can also be effective by interacting with the urea protons and subtly altering the electronic distribution in the phenyl ring.[1][2][3][4]
| Solvent | Expected Change in Aromatic Region |
| Benzene-d₆ | Significant dispersion of signals due to solvent-induced anisotropic effects. |
| DMSO-d₆ | Increased separation of signals and sharpening of NH/NH₂ peaks. |
| Acetone-d₆ | Moderate change, can be a good alternative to CDCl₃. |
-
2D NMR Spectroscopy (COSY): A Correlation SpectroscopY (COSY) experiment is invaluable for resolving overlapping multiplets.[5] It will show correlations between protons that are coupled to each other. Even if the 1D spectrum is complex, the cross-peaks in the COSY spectrum can help you trace the connectivity of the aromatic protons and definitively assign the AA'BB' system.
Experimental Protocol for COSY:
-
Prepare a sample of (4-(Trifluoromethoxy)phenyl)urea in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
Set up a standard COSY experiment on your spectrometer. A gradient-selected COSY (gCOSY) is generally preferred for its cleaner spectra.
-
Process the 2D data and look for cross-peaks that indicate J-coupling between adjacent aromatic protons.
-
Higher Magnetic Field: If available, running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz, which can lead to better resolution of closely spaced signals.
Labile Protons: My NH and NH₂ signals are broad, weak, or have disappeared entirely. How can I confirm their presence and assignment?
Question: I'm seeing a broad hump in my ¹H NMR spectrum, or in some cases, no signal at all where I expect the urea protons. How can I be sure they are there, and how can I get sharper signals for integration?
Answer:
The protons on the urea functional group (one NH and one NH₂) are acidic and can undergo chemical exchange with each other and with trace amounts of water or other acidic impurities in the NMR solvent. This exchange process can be on the same timescale as the NMR experiment, leading to significant peak broadening. In some cases, the peaks can broaden to the point where they are indistinguishable from the baseline.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous NH/NH₂ signals.
Troubleshooting Protocols:
-
Use of DMSO-d₆: Dimethyl sulfoxide is a hydrogen bond acceptor and will slow down the rate of proton exchange. Dissolving your sample in DMSO-d₆ will often result in sharper, more well-defined signals for the NH and NH₂ protons, allowing for accurate integration.
-
D₂O Shake: This is a classic experiment to confirm the presence of exchangeable protons.
Experimental Protocol for D₂O Shake:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will have significantly decreased in intensity or disappeared completely as the protons are replaced by deuterium.
-
Variable Temperature (VT) NMR: By changing the temperature of the NMR experiment, you can alter the rate of chemical exchange.[6][7][8][9][10]
Experimental Protocol for VT NMR:
-
Prepare a sample in a suitable solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.
-
Acquire a ¹H NMR spectrum at room temperature.
-
Gradually increase the temperature in increments of 10-15 °C and acquire a spectrum at each temperature.
-
As the temperature increases, the rate of exchange will increase, and you should observe the individual NH and NH₂ signals broaden and eventually coalesce into a single, averaged signal. Observing this coalescence is definitive proof of an exchange process.[6][11] Conversely, lowering the temperature will slow the exchange rate and may sharpen the signals.
Unexpected Signals: I see an unexpected singlet in my ¹⁹F NMR spectrum. What could it be?
Question: My ¹⁹F NMR spectrum shows the expected signal for the -OCF₃ group, but there is also a smaller, unexpected singlet at a different chemical shift. What is the likely source of this impurity?
Answer:
The presence of an additional singlet in the ¹⁹F NMR spectrum of a trifluoromethoxy-substituted compound often points to the presence of a regioisomer. The synthesis of (4-(Trifluoromethoxy)phenyl)urea typically involves the reaction of 4-(trifluoromethoxy)aniline with a source of the urea carbonyl. If the starting aniline is not pure, it may contain isomers such as 2- or 3-(trifluoromethoxy)aniline. These isomers will react to form the corresponding phenylurea derivatives, which will have distinct ¹⁹F NMR chemical shifts.
Troubleshooting and Confirmation:
-
Check Starting Materials: The first step is to analyze the ¹⁹F NMR spectrum of your 4-(trifluoromethoxy)aniline starting material to check for the presence of isomeric impurities.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to confirm the identity of the impurity. The fluorine atoms of the -OCF₃ group will show a long-range correlation (typically over 3-4 bonds) to the carbon atom to which the -OCF₃ group is attached. By analyzing the HMBC spectrum, you can determine the position of the -OCF₃ group on the aromatic ring for both the major product and the impurity.
Expected ¹⁹F Chemical Shift Ranges for -OCF₃ on a Phenyl Ring:
| Position of -OCF₃ | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| para | -57 to -59 |
| meta | -56 to -58 |
| ortho | -55 to -57 |
Note: These are approximate ranges and can be influenced by other substituents and the solvent.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the main product from the isomeric impurity. The mass spectrum will show that both compounds have the same mass, confirming they are isomers.
Reference Data and Predicted Spectra
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | NH |
| ~7.5 | Doublet | 2H | Ar-H (ortho to -NHCONH₂) |
| ~7.2 | Doublet | 2H | Ar-H (ortho to -OCF₃) |
| ~6.0 | Broad Singlet | 2H | NH₂ |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O |
| ~144 | Ar-C (ipso to -OCF₃) |
| ~138 | Ar-C (ipso to -NHCONH₂) |
| ~122 | Ar-C (ortho to -OCF₃) |
| ~121 (quartet, J ≈ 256 Hz) | -OCF₃ |
| ~119 | Ar-C (ortho to -NHCONH₂) |
Predicted ¹⁹F NMR (376 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -57.5 | Singlet | -OCF₃ |
Summary of Key Troubleshooting Techniques
Caption: Summary of common NMR issues and their corresponding resolution techniques.
By systematically applying these troubleshooting strategies, you can overcome the common challenges associated with the NMR characterization of (4-(Trifluoromethoxy)phenyl)urea and obtain high-quality, unambiguous data for your research and development needs.
References
-
Bain, A. D., & Hazendonk, P. (1997). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 119(42), 10144-10149. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Determination of Energetics of Fluxional Molecules by NMR. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
nmrshiftdb2. [Link]
-
PubChem. (4-(Trifluoromethoxy)phenyl)urea. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
NMRium. Predict NMR spectra. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the measurement of rate constants by NMR spectroscopy. Nature protocols, 2(10), 2449-2458. [Link]
-
Thippeswamy, D., & Venkatesha, T. V. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Chemical Education, 100(1), 329-335. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. [Link]
-
Jackowski, K., & Wilczek, M. (2015). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Angewandte Chemie International Edition, 54(43), 12696-12699. [Link]
-
Reddit. (2013). 1H NMR peak coalescence. [Link]
-
SpectraBase. N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). New frontiers and developing applications in 19F NMR. *Progress in Nuclear Magnetic Resonance Spectroscopy, 114, 1-21. [Link]
-
National Technical Information Service. (1972). Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
Cobas, J. C. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(38), 8868-8877. [Link]
-
Wiley Science Solutions. Spectral Databases. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
ResearchGate. (2018). 1H-NMR Analysis spectral interpretation data. [Link]
-
National Center for Biotechnology Information. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. [Link]
-
National Center for Biotechnology Information. (2015). Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. [Link]
-
ResearchGate. (2014). Solvent effect on the chemical shifts (δ) observed in the 1 H NMR... [Link]
-
ResearchGate. (2017). The 1 H NMR spectrum of the final product. [Link]
-
National Center for Biotechnology Information. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
-
ResearchGate. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
-
CAS. (2023). NMR Database for Faster Structural Data. [Link]
-
Wikipedia. (2023). Spectral Database for Organic Compounds. [Link]##
Welcome to the technical support center for the analytical characterization of (4-(Trifluoromethoxy)phenyl)urea. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining clear and unambiguous Nuclear Magnetic Resonance (NMR) data for this compound. As a molecule with both a complex aromatic substitution pattern and labile urea protons, its NMR spectra can often present interpretive challenges.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. My approach is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions & Troubleshooting Guides
Aromatic Region Ambiguity: Why are my aromatic proton (¹H NMR) signals overlapping and difficult to assign?
Question: I've run a standard ¹H NMR in CDCl₃, and the aromatic region between 7.0 and 7.5 ppm is a complex multiplet. I can't resolve the expected doublet of doublets for the AA'BB' system of the phenyl ring. What's causing this, and how can I resolve it?
Answer:
This is a very common issue. The trifluoromethoxy group and the urea moiety have opposing electronic effects on the aromatic ring, which can lead to the chemical shifts of the ortho and meta protons being very close to each other, resulting in signal overlap. In less polar solvents like chloroform, these subtle differences may not be sufficient to resolve the signals, leading to a complex, indecipherable multiplet.
Troubleshooting Protocol:
-
Solvent Titration: The first and often most effective step is to re-run the NMR in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons through anisotropic effects, often resolving overlapping signals. Polar, hydrogen-bond accepting solvents like DMSO-d₆ can also be effective by interacting with the urea protons and subtly altering the electronic distribution in the phenyl ring.[1][2][3][4]
| Solvent | Expected Change in Aromatic Region |
| Benzene-d₆ | Significant dispersion of signals due to solvent-induced anisotropic effects. |
| DMSO-d₆ | Increased separation of signals and sharpening of NH/NH₂ peaks. |
| Acetone-d₆ | Moderate change, can be a good alternative to CDCl₃. |
-
2D NMR Spectroscopy (COSY): A Correlation SpectroscopY (COSY) experiment is invaluable for resolving overlapping multiplets.[5] It will show correlations between protons that are coupled to each other. Even if the 1D spectrum is complex, the cross-peaks in the COSY spectrum can help you trace the connectivity of the aromatic protons and definitively assign the AA'BB' system.
Experimental Protocol for COSY:
-
Prepare a sample of (4-(Trifluoromethoxy)phenyl)urea in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
Set up a standard COSY experiment on your spectrometer. A gradient-selected COSY (gCOSY) is generally preferred for its cleaner spectra.
-
Process the 2D data and look for cross-peaks that indicate J-coupling between adjacent aromatic protons.
-
Higher Magnetic Field: If available, running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz, which can lead to better resolution of closely spaced signals.
Labile Protons: My NH and NH₂ signals are broad, weak, or have disappeared entirely. How can I confirm their presence and assignment?
Question: I'm seeing a broad hump in my ¹H NMR spectrum, or in some cases, no signal at all where I expect the urea protons. How can I be sure they are there, and how can I get sharper signals for integration?
Answer:
The protons on the urea functional group (one NH and one NH₂) are acidic and can undergo chemical exchange with each other and with trace amounts of water or other acidic impurities in the NMR solvent. This exchange process can be on the same timescale as the NMR experiment, leading to significant peak broadening. In some cases, the peaks can broaden to the point where they are indistinguishable from the baseline.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous NH/NH₂ signals.
Troubleshooting Protocols:
-
Use of DMSO-d₆: Dimethyl sulfoxide is a hydrogen bond acceptor and will slow down the rate of proton exchange. Dissolving your sample in DMSO-d₆ will often result in sharper, more well-defined signals for the NH and NH₂ protons, allowing for accurate integration.
-
D₂O Shake: This is a classic experiment to confirm the presence of exchangeable protons.
Experimental Protocol for D₂O Shake:
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will have significantly decreased in intensity or disappeared completely as the protons are replaced by deuterium.
-
Variable Temperature (VT) NMR: By changing the temperature of the NMR experiment, you can alter the rate of chemical exchange.[6][8][9][10]
Experimental Protocol for VT NMR:
-
Prepare a sample in a suitable solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.
-
Acquire a ¹H NMR spectrum at room temperature.
-
Gradually increase the temperature in increments of 10-15 °C and acquire a spectrum at each temperature.
-
As the temperature increases, the rate of exchange will increase, and you should observe the individual NH and NH₂ signals broaden and eventually coalesce into a single, averaged signal. Observing this coalescence is definitive proof of an exchange process.[6][11] Conversely, lowering the temperature will slow the exchange rate and may sharpen the signals.
Unexpected Signals: I see an unexpected singlet in my ¹⁹F NMR spectrum. What could it be?
Question: My ¹⁹F NMR spectrum shows the expected signal for the -OCF₃ group, but there is also a smaller, unexpected singlet at a different chemical shift. What is the likely source of this impurity?
Answer:
The presence of an additional singlet in the ¹⁹F NMR spectrum of a trifluoromethoxy-substituted compound often points to the presence of a regioisomer. The synthesis of (4-(Trifluoromethoxy)phenyl)urea typically involves the reaction of 4-(trifluoromethoxy)aniline with a source of the urea carbonyl. If the starting aniline is not pure, it may contain isomers such as 2- or 3-(trifluoromethoxy)aniline. These isomers will react to form the corresponding phenylurea derivatives, which will have distinct ¹⁹F NMR chemical shifts.
Troubleshooting and Confirmation:
-
Check Starting Materials: The first step is to analyze the ¹⁹F NMR spectrum of your 4-(trifluoromethoxy)aniline starting material to check for the presence of isomeric impurities.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to confirm the identity of the impurity. The fluorine atoms of the -OCF₃ group will show a long-range correlation (typically over 3-4 bonds) to the carbon atom to which the -OCF₃ group is attached. By analyzing the HMBC spectrum, you can determine the position of the -OCF₃ group on the aromatic ring for both the major product and the impurity.
Expected ¹⁹F Chemical Shift Ranges for -OCF₃ on a Phenyl Ring:
| Position of -OCF₃ | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| para | -57 to -59 |
| meta | -56 to -58 |
| ortho | -55 to -57 |
Note: These are approximate ranges and can be influenced by other substituents and the solvent.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the main product from the isomeric impurity. The mass spectrum will show that both compounds have the same mass, confirming they are isomers.
Reference Data and Predicted Spectra
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | NH |
| ~7.5 | Doublet | 2H | Ar-H (ortho to -NHCONH₂) |
| ~7.2 | Doublet | 2H | Ar-H (ortho to -OCF₃) |
| ~6.0 | Broad Singlet | 2H | NH₂ |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O |
| ~144 | Ar-C (ipso to -OCF₃) |
| ~138 | Ar-C (ipso to -NHCONH₂) |
| ~122 | Ar-C (ortho to -OCF₃) |
| ~121 (quartet, J ≈ 256 Hz) | -OCF₃ |
| ~119 | Ar-C (ortho to -NHCONH₂) |
Predicted ¹⁹F NMR (376 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -57.5 | Singlet | -OCF₃ |
Summary of Key Troubleshooting Techniques
Caption: Summary of common NMR issues and their corresponding resolution techniques.
By systematically applying these troubleshooting strategies, you can overcome the common challenges associated with the NMR characterization of (4-(Trifluoromethoxy)phenyl)urea and obtain high-quality, unambiguous data for your research and development needs.
References
-
Bain, A. D., & Hazendonk, P. (1997). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 119(42), 10144-10149. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Determination of Energetics of Fluxional Molecules by NMR. [Link]
-
Spectral Database for Organic Compounds (SDBS). [Link]
-
nmrshiftdb2. [Link]
-
PubChem. (4-(Trifluoromethoxy)phenyl)urea. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
NMRium. Predict NMR spectra. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the measurement of rate constants by NMR spectroscopy. Nature protocols, 2(10), 2449-2458. [Link]
-
Thippeswamy, D., & Venkatesha, T. V. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Chemical Education, 100(1), 329-335. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. [Link]
-
Jackowski, K., & Wilczek, M. (2015). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Angewandte Chemie International Edition, 54(43), 12696-12699. [Link]
-
Reddit. (2013). 1H NMR peak coalescence. [Link]
-
SpectraBase. N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). New frontiers and developing applications in 19F NMR. *Progress in Nuclear Magnetic Resonance Spectroscopy, 114, 1-21. [Link]
-
National Technical Information Service. (1972). Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
Cobas, J. C. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(38), 8868-8877. [Link]
-
Wiley Science Solutions. Spectral Databases. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
ResearchGate. (2018). 1H-NMR Analysis spectral interpretation data. [Link]
-
National Center for Biotechnology Information. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. [Link]
-
National Center for Biotechnology Information. (2015). Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. [Link]
-
ResearchGate. (2014). Solvent effect on the chemical shifts (δ) observed in the 1 H NMR... [Link]
-
ResearchGate. (2017). The 1 H NMR spectrum of the final product. [Link]
-
National Center for Biotechnology Information. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
-
ResearchGate. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]
-
CAS. (2023). NMR Database for Faster Structural Data. [Link]
-
Wikipedia. (2023). Spectral Database for Organic Compounds. [Link]
Sources